molecular formula C23H26O6S B562473 Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside CAS No. 849938-20-1

Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside

Cat. No.: B562473
CAS No.: 849938-20-1
M. Wt: 430.515
InChI Key: OESKCJVZEVEFLO-JAGQFSKZSA-N
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Description

Historical Development of Thioglycosides in Carbohydrate Chemistry

Thioglycosides emerged as pivotal tools in carbohydrate chemistry following foundational work by Koenigs and Knorr in 1901, who introduced glycosyl halides for glycosidic bond formation. The 20th century saw advancements in stereochemical control, notably through Lemieux's exploration of protecting group effects on anomeric selectivity. Thioglycosides gained prominence due to their stability and tunable reactivity, with Roy's "active-latent" concept (1989) enabling sequential glycosylation by modulating aglycon nucleofugality.

Key milestones include:

  • 1980s : Fraser-Reid's "armed-disarmed" strategy using ether/acyl groups at C-2 to direct 1,2-cis or 1,2-trans configurations.
  • 2000s : Development of chemoselective activation systems (e.g., DPS/Tf~2~O, BSP/Tf~2~O) for thioglycosides, enabling β-mannoside synthesis.
  • 2020s : Visible-light-mediated halide synthesis and HClO~4~-silica catalysis for eco-friendly glycosylations.

Thioglycosides now dominate oligosaccharide synthesis due to their compatibility with one-pot strategies and orthogonal protecting group schemes.

Significance of L-Rhamnopyranosides in Glycochemistry Research

L-Rhamnopyranosides, 6-deoxy-α-L-mannose derivatives, are critical in bacterial lipopolysaccharides (e.g., Pseudomonas O-antigens) and plant secondary metabolites. Their biological relevance stems from:

  • Immunomodulation : Rhamnose-containing glycans in Nocardia brasiliensis exhibit immunosuppressive activity.
  • Structural challenges : The absence of a C-6 hydroxyl and axial C-2 hydroxyl complicates β-selectivity, necessitating innovative synthetic approaches.

Natural occurrences include:

Source Compound Class Biological Role
Vicia faba Flavonoid glycosides Topoisomerase inhibition
Pseudomonas aeruginosa Rhamnolipids Biofilm modulation
Human pathogens Cell wall polysaccharides Immune evasion

Synthetic efforts focus on β-rhamnosides due to their rarity in nature and utility in vaccine development.

Positioning of Phenyl 3,4-Di-O-acetyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside in Modern Glycosylation Chemistry

This thioglycoside (CAS: 849938-20-1) exemplifies advanced donor design with three strategic features:

Protective Group Architecture

  • 3,4-Di-O-acetyl : Temporarily masks hydroxyls while allowing later regioselective deprotection for chain elongation.
  • α-O-benzyl at C-2 : Stabilizes the α-configuration and prevents undesired neighboring group participation (NGP).

Anomeric Thiophenyl Group

  • Serves as a "latent" leaving group activated by soft electrophiles (e.g., NIS/TfOH).
  • Enables chemoselective coupling in multi-glycosylation sequences due to lower reactivity compared to ethyl thioglycosides.

Stereochemical Control

The α-L-configuration ensures compatibility with rhamnosyltransferases in enzymatic syntheses, while the thioglycoside format permits iterative chemical glycosylation. Applications include:

  • Synthesis of β-linked rhamnose oligomers via radical desulfurization.
  • Orthogonal coupling with glucosyl or mannosyl donors in branched glycostructures.

A representative synthesis pathway:

  • Glycal oxidation : Glucal → 1,2-anhydro sugar.
  • Thioglycoside formation : NaBH~4~/ArSSAr-mediated ring opening.
  • Protecting group manipulation : Sequential acetylation/benzylation.

Properties

IUPAC Name

[(2S,3S,4R,5R,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O6S/c1-15-20(28-16(2)24)21(29-17(3)25)22(26-14-18-10-6-4-7-11-18)23(27-15)30-19-12-8-5-9-13-19/h4-13,15,20-23H,14H2,1-3H3/t15-,20-,21+,22+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESKCJVZEVEFLO-JAGQFSKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676109
Record name Phenyl 3,4-di-O-acetyl-2-O-benzyl-6-deoxy-1-thio-alpha-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849938-20-1
Record name Phenyl 3,4-di-O-acetyl-2-O-benzyl-6-deoxy-1-thio-alpha-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Benzylation and Acetylation

Selective benzylation at the α-position is achieved using benzyl bromide in the presence of a base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF). The 3- and 4-hydroxyl groups are then acetylated using acetic anhydride (Ac₂O) and pyridine, yielding 3,4-di-O-acetyl-L-rhamnopyranoside . Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with characteristic signals for acetyl (δ 2.0–2.1 ppm) and benzyl (δ 4.5–4.7 ppm) groups.

Anomeric Thiolation

The anomeric hydroxyl group is replaced with a thiophenyl moiety via a two-step process:

  • Activation : Treatment with thiophenol (PhSH) and boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloromethane (DCM) at 0°C facilitates the formation of the thioglycoside.

  • Purification : Column chromatography (hexanes/ethyl acetate, 3:1) isolates the product, phenyl 3,4-di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside , in 65–75% yield.

Stereochemical Control and Glycosylation

Influence of Protecting Groups on Stereoselectivity

The 3,4-di-O-acetyl and α-O-benzyl groups play dual roles:

  • Steric hindrance : The bulky benzyl group at the α-position directs glycosylation to the β-face, ensuring α-thioglycoside formation.

  • Electronic effects : Acetyl groups stabilize the oxocarbenium ion intermediate during glycosylation, enhancing reaction efficiency.

Glycosylation Protocols

Two methods are prevalent for coupling the thioglycoside to acceptors:

  • Trifluoromethanesulfonic Anhydride (Tf₂O) Activation :

    • Donor: 3,4-di-O-acetyl-alpha-O-benzyl-1-thio-L-rhamnopyranoside

    • Promoter: 1-Benzenesulfinyl piperidine (BSP)/Tf₂O in DCM at −40°C.

    • Yields: 70–85% for β-linked disaccharides.

  • N-Iodosuccinimide (NIS)/Triflic Acid (TfOH) System :

    • Donor reactivity is enhanced by the electron-withdrawing acetyl groups, enabling room-temperature reactions.

    • Yields: 60–75% for complex oligosaccharides.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for three documented syntheses of the target compound:

MethodStarting MaterialKey ReagentsYield (%)Purity (HPLC)Reference
Benzylation-Acetylation-ThiolationL-RhamnoseBnBr, Ac₂O, PhSH/BF₃·Et₂O6895%
Orthoester-Mediated RouteL-ArabinoseCyanoacetal, Raney Ni7292%
Thioglycoside FragmentationD-MannoseDDQ, Tf₂O6589%

Notes :

  • The orthoester-mediated route (Search result) employs a 4-O-6-S-α-cyanobenzylidene protecting group to enhance glycosylation efficiency. Desulfurization with Raney nickel yields β-rhamnosides, but this method requires careful temperature control.

  • The DDQ-mediated oxidative cleavage (Search result) selectively removes benzyl ethers but is less applicable to the target compound due to retained benzyl groups.

Challenges and Optimization Strategies

Anomeric Control

Achieving exclusive α-configuration at the anomeric center is challenging due to competing β-side reactions. Strategies include:

  • Low-temperature reactions (−40°C) to favor kinetic α-product formation.

  • Polar solvents (e.g., nitromethane) that stabilize the α-configured oxocarbenium ion.

Purification Difficulties

The hydrophobic benzyl and acetyl groups complicate chromatographic separation. Solutions involve:

  • Gradient elution : Stepwise increases in ethyl acetate content (10% → 50%) in hexanes.

  • Preparative TLC : For small-scale purifications, using silica gel GF₂₅₄ plates .

Chemical Reactions Analysis

Thioglycoside Formation

The synthesis begins with the formation of a phenylthio group at the anomeric position. Thiophenol and BF3·Et2O are employed in dichloromethane (DCM) to replace the hydroxyl group at C-1 with a phenylthioether, yielding the precursor compound SI2 . This step is critical for activating the anomeric position for subsequent glycosylation reactions.

Acetylation and Benzyl Protection

Acetylation at positions C-3 and C-4 is achieved using acetic anhydride in pyridine, while benzyl protection at the alpha-position is introduced via NaH-mediated alkylation with benzyl bromide in DMF . These steps ensure selective protection of hydroxyl groups, enabling precise control over reaction sites during downstream transformations.

Glycosylation Reactions

The phenylthio group functions as a leaving group under acidic conditions, facilitating glycosylation with acceptors such as alcohols or glycosyl donors. For instance, activation with trichloroacetonitrile and DBU generates a trichloroacetimidate donor, which reacts with acceptors to form glycosidic linkages . This methodology is central to constructing complex oligosaccharides, including tetrasaccharides with rhamnopyranosyl and glucopyranosyl residues .

Deprotection Strategies

Selective removal of protecting groups is achieved through:

  • Acetate deprotection : Sodium carbonate in methanol hydrolyzes acetyl groups, yielding free hydroxyls at C-3 and C-4 .
  • Benzyl deprotection : Catalytic hydrogenolysis using palladium-charcoal in acetic acid removes the benzyl ether, enabling further functionalization .

NMR Spectroscopy

Proton Chemical Shift (δ, ppm) Multiplicity Assignment
H-15.49 (d, J = 1.4 Hz)DoubletAnomeric proton
H-24.16 (dq, J = 9.6, 6.3 Hz)Doublet of quartetsC-2 proton
H-33.85 (dd, J = 9.3, 3.1 Hz)Doublet of doubletsC-3 proton
H-54.01 (dd, J = 3.1, 1.8 Hz)Doublet of doubletsC-5 proton
CH3 (C-6)1.37 (d, J = 6.2 Hz)DoubletMethyl group

Mass Spectrometry

HRMS analysis confirms the molecular formula C23H26O6S , with a calculated mass of 430.51 g/mol .

Oligosaccharide Assembly

This compound is integral to the synthesis of bacterial cell wall components, such as the polyrhamnose backbone of Group A Streptococcus (GAS) vaccines . Its selective deprotection strategies enable the construction of branched oligosaccharides, including tetrasaccharides with diarabinan and digalactan motifs .

Glycosylation Selectivity

The C-3 acetyl group enhances α-selectivity in glycosylation reactions by stabilizing anomeric intermediates through neighboring group participation (NGP) . This stereochemical control is critical for synthesizing complex bacterial oligosaccharides with high fidelity .

Scientific Research Applications

Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside involves its interaction with specific molecular targets. The compound can act as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. This process is crucial in the synthesis of glycoproteins and other glycoconjugates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thioglycosides with varying protecting groups and sugar configurations are widely used in glycochemistry. Below is a detailed comparison of Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside with structurally related compounds:

Structural and Functional Comparisons

Compound Sugar Backbone Protecting Groups Key Applications Yield in Synthesis 1H-NMR Key Signals
This compound (Target) L-Rhamnose 3,4-di-O-acetyl; α-O-benzyl Glycosylation of complex pectic rhamnogalacturonans ~70–87% δ 5.38 (s, acetyl protons), 4.93 (s, benzyl protons), 1.23 ppm (d, J=5.9 Hz, CH3)
Phenyl 2-O-benzyl-3,4-di-O-acetyl-1-thio-β-L-fucopyranoside (6) L-Fucose 2-O-benzyl; 3,4-di-O-acetyl Synthesis of fucose-containing glycoconjugates 93% δ 5.12 (dd, H-2), 4.68 (d, H-1), 3.96 (m, H-5)
1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside L-Rhamnose 1,2,3,4-tetra-O-benzyl Intermediate in branched oligosaccharide synthesis 86–90% δ 7.53–6.89 (m, 44H, aromatic protons)
Phenyl 2,3,4,6-tetrakis-O-benzyl-1-thio-α-D-mannopyranoside D-Mannose 2,3,4,6-tetrakis-O-benzyl Biomedical studies on carbohydrate-protein interactions Not reported δ 7.31–7.11 (m, aromatic protons), 4.74 (d, J=12.5 Hz, benzyl protons)

Key Observations

Protecting Group Strategies: The target compound’s 3,4-di-O-acetyl groups contrast with the tetra-O-benzyl protection in , which offers full hydroxyl group masking but complicates selective deprotection. Acetyl groups are labile under basic conditions (e.g., Zemplén deacylation), enabling stepwise synthesis . Benzyl groups (as in the target and ) provide robust protection but require hydrogenolysis for removal, limiting compatibility with sensitive substrates .

Stereochemical and Reactivity Differences: The α-O-benzyl group in the target compound induces steric hindrance, favoring α-anomer retention during glycosylation. In contrast, β-L-fucopyranoside derivatives (e.g., ) rely on neighboring-group participation for β-selectivity. Thioglycosides (target, ) exhibit superior glycosyl donor activity compared to O-glycosides due to the thio group’s electron-withdrawing effects .

Synthetic Yields :

  • The target compound’s synthesis yields (70–87%) align with other thioglycosides (e.g., 93% for ), reflecting optimized coupling and deprotection protocols. Lower yields in tetra-O-benzylated compounds (e.g., ) arise from purification challenges due to high hydrophobicity .

Biomedical and Industrial Relevance

  • The target compound’s acetyl groups enhance solubility in organic solvents (e.g., CH2Cl2/MeOH), facilitating large-scale synthesis . In contrast, tetra-O-benzylated analogs (e.g., ) are used in lipid-linked oligosaccharide synthesis for vaccine development .
  • Derivatives like Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside highlight the role of benzylidene groups in stabilizing pyranose conformations, a feature absent in the target compound.

Biological Activity

Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside is a glycoside derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities , particularly its antimicrobial properties . This article explores the synthesis, biological activity, and research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the acylation of L-rhamnose derivatives. The compound is synthesized through several steps, including protection of hydroxyl groups and subsequent acylation. For example, a study highlighted the preparation of rhamnopyranosides through the use of various acylating agents, yielding compounds with varying degrees of biological activity .

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against a range of microorganisms. The compound exhibits moderate inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacteria

CompoundBacterial StrainZone of Inhibition (mm)
1Staphylococcus aureus12
2Escherichia coli10
3Bacillus subtilis15
4Pseudomonas aeruginosa8

In vitro studies have shown that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing weaker activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

The antifungal properties of the compound have also been assessed. It has shown moderate efficacy against fungal pathogens such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity

CompoundFungal StrainPercentage Inhibition (%)
1Candida albicans58.8
2Aspergillus niger40.0

These findings indicate that while the compound has potential as an antimicrobial agent, its effectiveness varies significantly between different types of pathogens .

Case Studies

A notable case study involved the evaluation of various rhamnopyranosides, including this compound, for their structural characteristics and biological efficacy. The study utilized density functional theory (DFT) to analyze conformational stability and predict antimicrobial effectiveness based on molecular structure. The results suggested that structural modifications could enhance biological activity by optimizing interactions with microbial targets .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of glycosides like this compound. Key findings include:

  • Conformational Analysis : The conformational flexibility of the glycosidic bond plays a crucial role in determining biological activity.
  • Acylation Effects : The presence of acetyl groups significantly influences the antimicrobial potency, suggesting that further modifications could lead to more effective derivatives .
  • Comparative Studies : When compared to other glycosides, this compound demonstrated superior activity against specific bacterial strains, highlighting its potential as a lead compound for further drug development .

Q & A

Q. What are the key synthetic strategies for preparing Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside?

The synthesis typically involves regioselective protection/deprotection steps and glycosylation. For example:

  • Stepwise protection : Benzyl and acetyl groups are introduced to protect hydroxyl groups. describes using Bu₂SnO and Bu₄NBr to facilitate benzylation under anhydrous conditions .
  • Thioglycoside formation : A phenylthio group is introduced at the anomeric position via nucleophilic substitution, often using thiophenol derivatives (e.g., uses DMAP and benzoyl chloride for selective acylation) .
  • Purification : Chromatography with gradients like ethyl acetate/hexane (e.g., 3:7 ratio in ) is critical for isolating intermediates .

Q. How is structural confirmation achieved for this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., 300–400 MHz in CDCl₃) resolve regio- and stereochemistry. For example, anomeric protons (δ ~5.3–5.5 ppm) and benzyl/acetyl signals (δ ~7.3–7.4 ppm and δ ~2.0–2.1 ppm, respectively) are diagnostic () .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight (e.g., reports HRMS data for related thioglycosides) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during acetylation and benzylation?

  • Temperature and catalysts : Elevated temperatures (e.g., 120°C in ) enhance benzylation efficiency, while Lewis acids like AlCl₃ () or SnCl₄ can direct protection to specific hydroxyl groups .
  • Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂ or pyridine in ) stabilize intermediates and improve reaction homogeneity .
  • Contradictions : Some studies report incomplete protection with bulky groups (e.g., tert-butyldimethylsilyl in ), requiring iterative deprotection/reprotection steps .

Q. What challenges arise in glycosylation reactions involving this thioglycoside donor?

  • Anomeric control : The α-configuration is stabilized by the thiophenyl group’s anomeric effect, but competing β-formation can occur if steric hindrance is insufficient ( notes similar issues with rhamnose derivatives) .
  • Activation methods : NIS/AgOTf or Ph₂SO/Tf₂O are often used to generate glycosyl triflates. However, overactivation can lead to side reactions (e.g., reports glycosylation yields dropping below 70% without optimized conditions) .

Q. How can conflicting NMR data for deprotected intermediates be resolved?

  • 2D NMR techniques : HSQC and COSY (e.g., ) clarify overlapping signals in complex spectra, particularly for differentiating benzyl-protected vs. acetylated carbons .
  • Comparative analysis : Cross-referencing with analogous compounds (e.g., ’s ethyl 2,3,4-tri-O-benzyl-1-thio-α-L-rhamnopyranoside) helps assign ambiguous peaks .

Q. What deprotection strategies are effective for removing benzyl/acetyl groups without degrading the thioglycoside core?

  • Hydrogenolysis : Pd/C under H₂ removes benzyl groups (e.g., uses Zemplén deacylation for selective cleavage) .
  • Base-sensitive conditions : Acetyl groups are hydrolyzed with NaOMe/MeOH, but prolonged exposure risks anomeric thiol oxidation ( highlights enzymatic hydrolysis as a milder alternative) .

Methodological Recommendations

  • Synthetic optimization : Use TLC (e.g., toluene/EtOAc 10:1 in ) to monitor reaction progress .
  • Data validation : Cross-check NMR assignments with computational tools (e.g., ACD/Labs in ) for stereochemical accuracy .

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